molecular formula C11H17N3O B2736169 2-cyclopentyl-N-(3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 2168912-72-7

2-cyclopentyl-N-(3-methyl-1H-pyrazol-5-yl)acetamide

Cat. No. B2736169
CAS RN: 2168912-72-7
M. Wt: 207.277
InChI Key: BPBHHHPZJAIELN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopentyl-N-(3-methyl-1H-pyrazol-5-yl)acetamide is a synthetic compound that belongs to the class of pyrazolylacetamides. It is a potent and selective agonist of the cannabinoid receptor 1 (CB1). This compound has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and neurological disorders.

Scientific Research Applications

Androgen Receptor (AR) Antagonism in Prostate Cancer Therapy

The compound’s structure suggests that it could act as an AR antagonist. Prostate cancer cells often exhibit activated AR signaling, and blocking this pathway is crucial in PCa therapy. Researchers have designed and synthesized derivatives of this compound, evaluating their biological activities . Further studies could explore its efficacy in inhibiting AR-mediated growth in PCa cells.

Antileishmanial Activity

Leishmaniasis, caused by protozoan parasites of the genus Leishmania, affects millions worldwide. Compound 13, a derivative of our compound, demonstrated potent in vitro antipromastigote activity. Molecular simulations revealed its favorable binding pattern in the LmPTR1 pocket, suggesting potential as an antileishmanial agent .

properties

IUPAC Name

2-cyclopentyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8-6-10(14-13-8)12-11(15)7-9-4-2-3-5-9/h6,9H,2-5,7H2,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBHHHPZJAIELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC(=O)CC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.